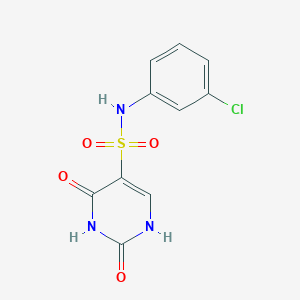

![molecular formula C21H18N2O3 B5556345 N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide" is a compound likely of interest due to its unique structure incorporating elements of isoxazole and anthracene. Such compounds are studied for their potential applications in various fields, including materials science and pharmacology, due to their distinctive chemical and physical properties.

Synthesis AnalysisThe synthesis of similar anthra[1,9-cd]isoxazole derivatives involves complex organic reactions, including cycloadditions, nitrosation, and substitutions. For example, the synthesis of related compounds often involves the reaction of anthranilic acid derivatives with isocyanates to form isoxazolines, followed by further functionalization (Gornostaev et al., 1980; McLaughlin et al., 2016). These methodologies highlight the potential synthetic routes that could be adapted for the synthesis of "N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide."

Molecular Structure Analysis

Isoxazole and anthracene derivatives exhibit interesting molecular structures due to their aromatic systems and heterocyclic components. These structures can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography, to determine their conformation and stereochemistry (Akasaka et al., 2005). The presence of the isoxazole ring introduces nitrogen and oxygen heteroatoms, which significantly impact the electronic distribution and chemical reactivity of these compounds.

Chemical Reactions and Properties

Anthra[1,9-cd]isoxazole derivatives undergo a variety of chemical reactions, including nucleophilic attacks, ring openings, and nitrosation, leading to a wide range of functionalized products (Gornostaev et al., 2006). These reactions are influenced by the compound's electronic structure, which is affected by the nitrogen and oxygen atoms in the isoxazole ring and the conjugated system of the anthracene moiety.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure, particularly the balance between polar and nonpolar regions, and the presence of hydrogen bonding sites (Akasaka et al., 2005).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the compound's functional groups. The isoxazole ring, being a heteroaromatic system, contributes to the compound's chemical reactivity, potentially participating in cycloadditions, electrophilic substitutions, and other reactions typical for aromatic compounds with heteroatoms (Gornostaev et al., 1980; McLaughlin et al., 2016).

For further exploration and specific details on synthesis methods, molecular structure, and properties, the cited references provide foundational insights into the chemistry of anthra[1,9-cd]isoxazole derivatives and related compounds:

- Gornostaev, L. M., et al. (1980). Chemistry of Heterocyclic Compounds. (source)

- McLaughlin, G., et al. (2016). Drug Testing and Analysis. (source)

- Akasaka, K., et al. (2005). Bioscience, Biotechnology, and Biochemistry. (source)

- Gornostaev, L. M., et al. (2006). Russian Journal of Organic Chemistry. (source)

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide derivatives have been synthesized and evaluated for their potential antiviral activities. These compounds, through innovative synthetic pathways, have shown modest to notable inhibitory effects against viruses such as Hepatitis B and C, Human Papilloma virus, and Influenza viruses, highlighting their potential as antiviral agents. The synthesis leverages the chemistry of nitrosocarbonyl intermediates, with a focus on the exo selective 1,3-dipolar cycloaddition process to achieve the desired anthracene-containing nucleoside analogues (Moggio et al., 2012); (Memeo et al., 2015).

Chemical Reactivity and Applications

The chemical behavior of similar isoxazol derivatives has been studied, revealing their reactivity towards primary and secondary amines. Such reactions lead to amino derivatives with potential applications in various domains, including material science and synthetic chemistry. The facile amination of these compounds opens up pathways for creating novel anthraquinone derivatives, which could have implications in the development of new materials and chemical probes (Gornbstaev et al., 1980).

Solid-Phase Synthesis and Material Applications

Research into the solid-phase synthesis of isoxazoles and their integration into diheterocyclic compounds has provided a foundation for developing new materials with potential uses in fluorescent tagging and imaging. These compounds, through their unique photophysical properties, offer promising avenues for scientific exploration in material science and biological imaging (Quan & Kurth, 2004).

Insecticidal Activity

Anthranilic diamide analogues containing isoxazole and oxadiazole rings have been synthesized and shown to possess high insecticidal activities against pests like Plutella xylostella. These findings underscore the potential of such compounds in developing new, more effective pesticides. The structural activity relationship (SAR) studies accompanying these syntheses provide insights into optimizing these compounds for better efficacy and reduced environmental impact (Liu et al., 2017).

Fluorescent Probes and Sensor Development

The development of fluorescent probes based on derivatives of N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide for the selective sensing of biomarkers and ions highlights their potential in analytical chemistry. These probes can offer a novel approach to detecting and quantifying specific biological or chemical substances, thus facilitating research in biochemistry, environmental science, and medical diagnostics (Curiel et al., 2012).

Propriétés

IUPAC Name |

N-cyclohexyl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-19-13-8-4-5-9-14(13)20-17-15(19)10-11-16(18(17)23-26-20)21(25)22-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWWJMNPGYRYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)

![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)